molecular formula C14H19NO3 B3011198 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE CAS No. 1421517-09-0

1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE

Cat. No.: B3011198
CAS No.: 1421517-09-0
M. Wt: 249.31
InChI Key: SAUIFFPMJXZEDT-UHFFFAOYSA-N
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Description

1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE is a synthetic organic compound that features a morpholine ring, a phenyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE typically involves the reaction of morpholine derivatives with phenylpropanone derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with a phenylpropanone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: 1-[3-(CARBOXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE.

    Reduction: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-OL.

    Substitution: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-(NITROPHENYL)PROPAN-1-ONE.

Scientific Research Applications

1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-[3-(HYDROXYMETHYL)PIPERIDIN-4-YL]-3-PHENYLPROPAN-1-ONE: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-[3-(HYDROXYMETHYL)PYRROLIDIN-4-YL]-3-PHENYLPROPAN-1-ONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUIFFPMJXZEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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